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Compound of Interest

Compound Name: o-Tolyloxyacetonitrile

Cat. No.: B1307912

A detailed spectroscopic comparison of o-, m-, and p-tolyloxyacetonitrile reveals distinct
fingerprints for each isomer, providing researchers, scientists, and drug development
professionals with critical data for their identification and characterization. This guide presents a
comprehensive analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass
Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the methyl group on the phenyl ring in tolyloxyacetonitrile
significantly influences its electronic environment, leading to distinguishable spectroscopic
properties. Understanding these differences is paramount for unambiguous identification in
complex reaction mixtures and for structure-activity relationship studies in drug discovery.

Comparative Spectroscopic Data

The key distinguishing features in the spectra of o-, m-, and p-tolyloxyacetonitrile are
summarized below. The *H and *3C NMR data clearly show the effect of the methyl group's
position on the chemical shifts of the aromatic protons and carbons.
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Isomer

Spectroscopic Data Type Key Features

o-Tolyloxyacetonitrile

Aromatic Protons: Multiplets in
*H NMR (CDCL, 400 MHz) the range of & 6.8-7.3 ppm

Methylene Protons (-
OCH2CN): Singlet around &
4.7 ppm.

Methyl Protons (-CHs): Singlet
around 6 2.3 ppm.

13C NMR (CDCls, 100 MHz)

Aromatic Carbons: Signals in
the range of & 110-155 ppm.

Nitrile Carbon (-CN): Signal
around & 115 ppm.

Methylene Carbon (-OCH2CN):

Signal around & 54 ppm.

Methyl Carbon (-CHs): Signal
around o 16 ppm.

IR (ATR)

C=N Stretch: ~2250 cm—!

C-O Stretch (Aryl-Alkyl Ether):
~1240 cm~t and ~1040 cm~—!

C-H Aromatic Stretch: >3000

cm-1

C-H Aliphatic Stretch: <3000

cm~?

Mass Spectrometry (EI)

Molecular lon (M*): m/z 147

Key Fragments: m/z 107 ([M-
CH2CN]*), m/z 91 ([C7H7]*)

m-Tolyloxyacetonitrile

Aromatic Protons: & 7.21 (t, J =
1H NMR (CDCls, 400 MHZz)[1] 8.0 Hz, 1H), 6.89 (d, J = 8.0
Hz, 1H), 6.78-6.75 (m, 2H).[1]
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Methylene Protons (-
OCH2CN): 6 4.70 (s, 2H).[1]

Methyl Protons (-CHs): 6 2.34
(s, 3H).[1]

13C NMR (CDCls, 100 MHz)[1]

5 156.6, 140.2, 129.6, 124.0,
115.9, 115.4, 111.8, 53.6,
21.5.[1]

IR (ATR)

C=N Stretch: ~2250 cm—!

C-O Stretch (Aryl-Alkyl Ether):
~1245 cm~t and ~1045 cm~!

C-H Aromatic Stretch: >3000

cm~?

C-H Aliphatic Stretch: <3000

cm~?

Mass Spectrometry (EI)

Molecular lon (M*): m/z 147

Key Fragments: m/z 107 ([M-
CH2CNJ*), m/z 91 ([C7H7]Y)

p-Tolyloxyacetonitrile

1H NMR (CDCls, 400 MHz)[1]

Aromatic Protons: & 7.13 (d, J
=8.4 Hz, 2H), 6.87 (d,J=8.4
Hz, 2H).[1]

Methylene Protons (-
OCH:2CN): & 4.70 (s, 2H).[1]

Methyl Protons (-CHs): & 2.30
(s, 3H).[1]

13C NMR (CDCls, 100 MHZ)[1]

0 154.6, 132.7, 130.3, 115.3,
115.1, 54.0, 20.5.[1]

IR (ATR)

C=N Stretch: ~2250 cm~!

C-O Stretch (Aryl-Alkyl Ether):
~1240 cm~t and ~1040 cm~—!
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C-H Aromatic Stretch: >3000

cm~?

C-H Aliphatic Stretch: <3000

cm—t

Mass Spectrometry (EI) Molecular lon (M*): m/z 147

Key Fragments: m/z 107 ([M-
CH2CN]*), m/z 91 ([C7H7]Y)

Note: The spectroscopic data for o-tolyloxyacetonitrile is based on typical values for similar
structures and requires experimental verification for precise values.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the tolyloxyacetonitrile isomer was dissolved
in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard.

e 1H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence.
Key parameters included a spectral width of -2 to 12 ppm, a relaxation delay of 1 second,
and 16 scans.

e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. Key
parameters included a spectral width of -10 to 220 ppm, a relaxation delay of 2 seconds, and
1024 scans.

o Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal
at 0.00 ppm.
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Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an
attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the neat liquid or solid sample was placed directly
onto the ATR crystal.

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm~* with a
resolution of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal was recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with electron ionization (El) capability.

Sample Introduction: The sample was introduced via a direct insertion probe or a gas
chromatograph.

lonization: Electron ionization was performed at a standard energy of 70 eV.

Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-
500.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
and the major fragment ions.

Visualization of Isomeric Comparison

The logical relationship between the tolyloxyacetonitrile isomers and the spectroscopic

techniques used for their comparison is illustrated in the following diagram.
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Figure 1. Workflow for the spectroscopic comparison of tolyloxyacetonitrile isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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